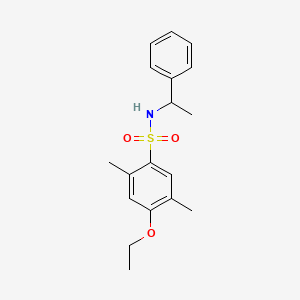

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.44512 g/mol . This compound is characterized by the presence of an ethoxy group, two methyl groups, a phenylethyl group, and a benzenesulfonamide moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that sulfonamide derivatives, including 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, exhibit promising antitumor properties. Studies have shown that certain sulfonamides can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and colon cancers . The compound's ability to target specific cellular pathways makes it a candidate for further exploration in cancer therapy.

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of key enzymes involved in metabolic processes. For instance, they have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease . The structural characteristics of this compound may enhance its efficacy as an enzyme inhibitor.

Diabetes Management

The compound has potential applications in managing Type 2 diabetes mellitus (T2DM). Research has highlighted that certain sulfonamide derivatives can inhibit α-glucosidase, an enzyme that plays a significant role in carbohydrate metabolism. By inhibiting this enzyme, these compounds can help regulate blood sugar levels .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new sulfonamide derivatives demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects against various human cancer cell lines. The mechanisms of action included the induction of apoptosis and cell cycle arrest, suggesting a pathway for developing effective anticancer therapies .

Case Study 2: Enzyme Inhibition Studies

In a comparative study of several sulfonamide derivatives, researchers found that this compound showed significant inhibition of AChE and BChE activities. This finding supports its potential use in treating neurodegenerative diseases like Alzheimer’s .

Wirkmechanismus

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylethyl group may enhance the compound’s binding affinity to its targets, while the ethoxy and methyl groups contribute to its overall stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-ethoxy-2,5-dimethylbenzenesulfonamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

N-(1-phenylethyl)benzenesulfonamide: Lacks the ethoxy and methyl groups, affecting its reactivity and stability.

2,5-dimethylbenzenesulfonamide: Lacks both the ethoxy and phenylethyl groups, leading to distinct differences in its applications and properties.

Uniqueness

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, while the phenylethyl group contributes to its binding affinity and specificity in biological systems.

Biologische Aktivität

4-Ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H23NO3S

- Molecular Weight : 333.45 g/mol

- CAS Number : 723745-37-7

The compound features an ethoxy group, two methyl groups, and a phenylethyl substituent attached to a benzenesulfonamide backbone. Its unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit antimicrobial activities. A study evaluating various benzenesulfonamides reported significant antimicrobial effects against several bacterial strains. The compound this compound was specifically noted for its potential against Escherichia coli and Staphylococcus aureus, although specific MIC values for this compound were not detailed in the literature reviewed .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides have been widely studied. In a comparative analysis, compounds similar to this compound demonstrated significant inhibition of carrageenan-induced edema in rat models. Although direct data on this compound's efficacy were limited, the structural similarities suggest potential for similar activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their function.

- Binding Affinity : The phenylethyl group enhances the binding affinity to biological targets, potentially increasing the compound's effectiveness in therapeutic applications.

- Stability and Solubility : The ethoxy and methyl groups contribute to the overall stability and solubility of the compound, facilitating its bioavailability in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| 4-Ethoxy-2,5-dimethylbenzenesulfonamide | Moderate | Low |

| N-(1-phenylethyl)benzenesulfonamide | High | Moderate |

This table illustrates the comparative antimicrobial and anti-inflammatory activities among related compounds. Specific values for this compound remain to be established through further research.

Case Studies and Research Findings

Several studies have highlighted the potential of benzenesulfonamides in medicinal applications:

- Antioxidant Activity : A study indicated that certain benzenesulfonamides possess antioxidant properties comparable to Vitamin C, suggesting a broader therapeutic application spectrum .

- In Vivo Studies : Research involving animal models has shown that related compounds effectively reduce inflammation markers, indicating a promising avenue for developing anti-inflammatory drugs based on this chemical scaffold .

- Synthesis and Optimization : Various synthetic routes have been explored to enhance the yield and purity of sulfonamide compounds, including this compound. Continuous flow reactors have been suggested for industrial production due to their efficiency .

Eigenschaften

IUPAC Name |

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-5-22-17-11-14(3)18(12-13(17)2)23(20,21)19-15(4)16-9-7-6-8-10-16/h6-12,15,19H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAHJYLXOXRKDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.